{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and an isobutylamine moiety
Properties
Molecular Formula |
C9H16ClF2N3 |
|---|---|
Molecular Weight |
239.69 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15F2N3.ClH/c1-7(2)5-12-6-8-3-4-13-14(8)9(10)11;/h3-4,7,9,12H,5-6H2,1-2H3;1H |
InChI Key |
CGQIUTHARGGBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC=NN1C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis Using Fluorinated Building Blocks
Late-Stage Fluorination
- Reactant : Pyrazole-5-methanol (1.0 equiv).
- Reagent : Diethylaminosulfur trifluoride (DAST, 1.5 equiv).
- Conditions : DCM, −78°C to RT, 2 h.
- Yield : 70–80% after recrystallization (ethanol/water).
Functionalization with Isobutylamine
The methyl group at the pyrazole’s 5-position is alkylated with isobutylamine via nucleophilic substitution.
Alkylation Protocol :
- Reactants :
- 5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole (1.0 equiv).
- Isobutylamine (2.0 equiv).
- Conditions : Ethanol, NaHCO₃ (1.2 equiv), reflux (80°C), 8 h.
- Workup : Filter, concentrate, purify via flash chromatography (EtOAc/hexane, 1:4).
- Yield : 75–85%.
- Analytical Data :
- HRMS : m/z calcd. for C₁₀H₁₆F₂N₃ [M+H]⁺: 240.1312; found: 240.1315.
- $$^{1}\text{H NMR}$$ (400 MHz, CDCl₃): δ 6.85 (s, 1H, pyrazole-H), 4.25 (s, 2H, CH₂NH), 2.85 (t, 2H, J = 6.8 Hz, NHCH₂), 2.15 (m, 1H, CH(CH₃)₂), 1.05 (d, 6H, J = 6.8 Hz, CH₃).
Alternative Routes and Optimization
One-Pot Synthesis
A streamlined approach combines pyrazole formation and alkylation in a single pot:
- Reactants : Difluoroacetylene (1.0 equiv), hydrazine hydrate (1.1 equiv), isobutylamine (2.0 equiv).
- Conditions : EtOH, K₂CO₃, 70°C, 12 h.
- Yield : 60–70%.
Continuous Flow Reactors
Industrial-scale synthesis employs flow chemistry to enhance efficiency:
- Residence Time : 10 min.
- Throughput : 50 g/h.
- Purity : >99% (by HPLC).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides or sulfonates for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine involves its interaction with specific molecular targets. For instance, in its role as a fungicide, the compound may inhibit mitochondrial respiratory chain enzymes, disrupting energy production in fungal cells . The difluoromethyl group can enhance the compound’s binding affinity to its target, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with difluoromethyl groups, such as:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutylamine moiety can influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.
Biological Activity
The compound {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine (CAS: 1856037-54-1) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and neuropharmacological properties, supported by data tables and relevant case studies.
- Molecular Formula : C9H16ClF2N3
- Molar Mass : 239.69 g/mol
- Structural Characteristics : The compound features a difluoromethyl group attached to a pyrazole ring, which is linked to an isobutylamine moiety.
Biological Activity Overview
The biological activity of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine has been evaluated through various studies focusing on its antimicrobial and antioxidant properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial efficacy of pyrazole derivatives, including {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine. For instance, related compounds have shown significant activity against a range of pathogens:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Staphylococcus aureus (MRSA) | 16 µg/mL |
| 3-substituted pyrazoles | Escherichia coli, Pseudomonas aeruginosa | Varies (specific values not provided) |
These findings suggest that the structural features of pyrazole derivatives are crucial for their antimicrobial activity, with halogen substitutions enhancing efficacy.
Antioxidant Activity
Antioxidant properties have also been assessed using methods such as the DPPH radical scavenging assay. Pyrazole derivatives have been noted for their ability to scavenge free radicals effectively:
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one | 85% | 25 |
| {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine (hypothetical) | TBD | TBD |
Study on Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and tested their antimicrobial properties against MRSA. The study found that compounds with specific substitutions exhibited MIC values as low as 0.25 µg/mL, indicating potent activity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
